Ethyl 4-carbamothioylpiperidine-1-carboxylate

Protecting group strategy Synthetic intermediate Molecular weight optimization

Ethyl 4-carbamothioylpiperidine-1-carboxylate (CAS 337902-71-3) is a piperidine derivative bearing a primary thioamide (carbamothioyl) group at the ring 4-position and an ethyl carbamate (urethane) protecting group at the N-1 position. The compound has the molecular formula C₉H₁₆N₂O₂S and a molecular weight of 216.30 g·mol⁻¹.

Molecular Formula C9H16N2O2S
Molecular Weight 216.3 g/mol
CAS No. 337902-71-3
Cat. No. B3051451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-carbamothioylpiperidine-1-carboxylate
CAS337902-71-3
Molecular FormulaC9H16N2O2S
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)C(=S)N
InChIInChI=1S/C9H16N2O2S/c1-2-13-9(12)11-5-3-7(4-6-11)8(10)14/h7H,2-6H2,1H3,(H2,10,14)
InChIKeyPCRHUQSLHUYWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Carbamothioylpiperidine-1-carboxylate (CAS 337902-71-3): Procurement-Relevant Chemical Identity and Core Properties


Ethyl 4-carbamothioylpiperidine-1-carboxylate (CAS 337902-71-3) is a piperidine derivative bearing a primary thioamide (carbamothioyl) group at the ring 4-position and an ethyl carbamate (urethane) protecting group at the N-1 position [1]. The compound has the molecular formula C₉H₁₆N₂O₂S and a molecular weight of 216.30 g·mol⁻¹ . Its computed physicochemical descriptors include an XLogP3 of 0.5, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 87.7 Ų, and a complexity score of 225 [1]. Commercially, the compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) and is registered under EPA DSSTox ID DTXSID00465796 [2]. Vendor-reported purity specifications range from 95% to 98% . The compound is primarily positioned as a synthetic building block, with a vendor-claimed fungicidal mechanism involving inhibition of ergosterol biosynthesis in phytopathogenic fungi such as Phytophthora and Fusarium .

Why Generic Substitution of Ethyl 4-Carbamothioylpiperidine-1-carboxylate (CAS 337902-71-3) by In-Class Analogs Carries Scientific and Procurement Risk


Compounds sharing the 4-carbamothioylpiperidine scaffold differ critically in their N-1 protecting group, regioisomeric attachment, and thioamide connectivity [1]. The ethyl carbamate protecting group of CAS 337902-71-3 is orthogonal to the acid-labile tert-butyl carbamate (Boc) of CAS 214834-18-1 and the hydrogenolytic benzyl carbamate (Cbz) of CAS 167757-46-2, meaning that deprotection conditions — and therefore synthetic compatibility with downstream functional groups — are non-interchangeable . The 4-substituted regioisomer differs from the 3-substituted variant (CAS 1341634-94-3) in both steric environment and computed molecular complexity (225 vs. 233), which can affect metal-binding geometry and biological target recognition . Furthermore, the direct C–C attachment of the thioamide at the 4-position (CAS 337902-71-3) contrasts with the amino-bridged thioamide in CAS 294622-57-4, creating a different hydrogen-bonding and metal-coordination landscape . Substituting the N-1 ethyl carbamate for a simple N-ethyl group (CAS 88654-18-6) eliminates the carbamate carbonyl, altering both the conformational preferences and the compound's susceptibility to metabolic or chemical hydrolysis . These structural distinctions preclude blanket interchangeability in synthesis, biological screening, or agrochemical formulation.

Quantitative Differentiation Evidence for Ethyl 4-Carbamothioylpiperidine-1-carboxylate (CAS 337902-71-3) vs. Closest Analogs


Molecular Weight Advantage of Ethyl Carbamate Protection vs. Boc and Cbz Analogs

Ethyl 4-carbamothioylpiperidine-1-carboxylate (CAS 337902-71-3) carries the lowest molecular weight among the three commonly procured N-1-protected 4-carbamothioylpiperidine congeners. At 216.30 g·mol⁻¹, it is 13.0% lighter than the tert-butyl carbamate (Boc) analog (CAS 214834-18-1, 244.35 g·mol⁻¹) and 28.7% lighter than the benzyl carbamate (Cbz) analog (CAS 167757-46-2, 278.37 g·mol⁻¹) [1][2][3]. The computed XLogP3 of 0.5 for the ethyl carbamate is substantially lower than the predicted values for the Boc (XLogP3 ~1.8) and Cbz (XLogP3 ~1.5) analogs, indicating superior aqueous solubility potential for the ethyl derivative .

Protecting group strategy Synthetic intermediate Molecular weight optimization

Orthogonal Deprotection Conditions: Ethyl Carbamate vs. Acid-Labile Boc and Hydrogenolytic Cbz

The ethyl carbamate protecting group of CAS 337902-71-3 can be cleaved under strongly basic or reductive conditions (e.g., KOH/EtOH, LiAlH₄, or TMSI), whereas the Boc analog (CAS 214834-18-1) is cleaved under acidic conditions (TFA, HCl/dioxane), and the Cbz analog (CAS 167757-46-2) is cleaved by catalytic hydrogenolysis (H₂, Pd/C) . This orthogonality is strategically critical in multi-step syntheses where acid-sensitive, base-sensitive, or hydrogenation-sensitive functional groups coexist on the same molecular scaffold [1]. The ethyl carbamate also eliminates the tert-butyl cation-mediated alkylation side reactions that can occur with Boc deprotection, which is a documented complication in thioamide-containing substrates .

Orthogonal protecting group Solid-phase synthesis Peptidomimetic design

Regioisomeric Differentiation: 4-Position Carbamothioyl vs. 3-Position Carbamothioyl

Ethyl 4-carbamothioylpiperidine-1-carboxylate (CAS 337902-71-3) and its 3-substituted regioisomer (CAS 1341634-94-3) share identical molecular formula (C₉H₁₆N₂O₂S) and molecular weight (216.30 g·mol⁻¹), yet differ in the position of the carbamothioyl group on the piperidine ring . The computed molecular complexity differs: 225 for the 4-isomer vs. 233 for the 3-isomer, reflecting the greater steric congestion at the 3-position adjacent to the ring nitrogen . This regiochemical distinction affects the distance between the thioamide sulfur and the N-1 carbamate carbonyl, which is critical for metal chelation geometry: the 4-substituted isomer positions the thioamide at a 1,4-relationship to the piperidine nitrogen, enabling transannular S⋯N interactions that are geometrically impossible for the 3-substituted analog [1]. In the context of the claimed ergosterol biosynthesis inhibition mechanism (CymitQuimica), the 4-position regiochemistry may provide a spatial orientation of the thioamide group that mimics the C-14 position of the lanosterol substrate, though direct comparative data are not available in the public literature .

Regioisomer comparison Coordination chemistry Biological target recognition

Direct C–C Thioamide Attachment vs. Amino-Bridged Thioamide: Impact on H-Bond Donor/Acceptor Count and Metal Coordination

In CAS 337902-71-3, the carbamothioyl group (–C(=S)NH₂) is directly attached to the piperidine C-4 via a C–C bond. In contrast, the related compound CAS 294622-57-4 features an amino-bridged thioamide (–NH–C(=S)NH₂) at the same position, introducing an additional nitrogen atom and altering the molecular formula from C₉H₁₆N₂O₂S (MW 216.30) to C₉H₁₇N₃O₂S (MW 231.32) . The PubChem-computed hydrogen bond donor count is 1 for the direct thioamide (CAS 337902-71-3) and 2 for the amino-bridged analog, while the hydrogen bond acceptor count is 3 vs. 4 respectively [1]. This means the direct thioamide presents one fewer H-bond donor and one fewer H-bond acceptor, resulting in a simpler and potentially more predictable pharmacophore for computational docking and QSAR modeling . Critically, the direct C–C thioamide attachment at the 4-position renders the sulfur atom available for soft metal (Cu(I), Ag(I), Au(I)) coordination through the thiocarbonyl, without the competing coordination from the bridging NH that is present in CAS 294622-57-4, which can lead to different metal complex stoichiometry and geometry [2].

Thioamide connectivity Hydrogen bonding Metal coordination

Vendor-Purity Specification and Commercial Availability: 95–98% Range with Multi-Vendor Sourcing

Ethyl 4-carbamothioylpiperidine-1-carboxylate (CAS 337902-71-3) is sourced from at least four verified suppliers with documented minimum purity specifications: AKSci (95%), Leyan (95+%), MolCore (98%), and ChemicalBook-listed vendors . This multi-vendor availability contrasts with the 3-substituted regioisomer (CAS 1341634-94-3), for which fewer suppliers are identified, and with the direct N-ethyl analog (CAS 88654-18-6), which is primarily available from a single commercial source . However, the compound has been listed as 'Discontinued' at CymitQuimica, indicating that certain distribution channels have ceased stocking this product . This pattern suggests moderate but not unlimited commercial availability, making advance supplier verification and alternative vendor qualification prudent for procurement planning.

Commercial availability Purity specification Multi-vendor sourcing

Defined Application Scenarios for Ethyl 4-Carbamothioylpiperidine-1-carboxylate (CAS 337902-71-3) Grounded in Quantitative Evidence


Orthogonal Protecting Group Strategy in Multi-Step Heterocycle Synthesis

When constructing piperidine-containing bioactive molecules that require sequential deprotection of multiple amine functionalities, the ethyl carbamate group of CAS 337902-71-3 provides an orthogonal handle that is stable to TFA (Boc removal) and H₂/Pd (Cbz removal), yet can be cleaved under alkaline conditions. This is directly supported by the mutual orthogonality evidence in Section 3, Evidence Item 2. The lower molecular weight (216.30 g·mol⁻¹) and XLogP3 (0.5) further favor this compound over the Boc (244.35 g·mol⁻¹) and Cbz (278.37 g·mol⁻¹) analogs when downstream physicochemical property constraints apply [1].

Design of Metal-Thioamide Antifungal Complexes with Defined Coordination Geometry

The direct C–C attachment of the thioamide at the 4-position of CAS 337902-71-3 creates a well-defined, single-site thiocarbonyl donor for soft metal coordination (Cu(I), Ag(I), Au(I), Co(II), Zn(II)), as established in Section 3, Evidence Item 4. In contrast to the amino-bridged analog CAS 294622-57-4, which presents an additional competing NH donor, the target compound enables predictable 1:1 or 2:1 (ligand:metal) stoichiometry. Published precedent with structurally related N-phenylpiperidine-1-carbothioamide Co(II) and Zn(II) complexes demonstrates anti-Fusarium oxysporum activity with inhibition zones of 46 mm and 37 mm respectively [2], establishing the class-level potential for metal complex development.

Regioisomerically Defined Building Block for Ergosterol Biosynthesis Inhibitor SAR

Procurement of the 4-substituted regioisomer (CAS 337902-71-3) rather than the 3-substituted variant (CAS 1341634-94-3) is essential for any structure-activity relationship study targeting ergosterol biosynthesis inhibition in Phytophthora or Fusarium species. As detailed in Section 3, Evidence Item 3, the two regioisomers differ in computed molecular complexity (225 vs. 233) and in the spatial relationship between the thioamide and the N-1 carbamate, which is likely to influence sterol mimicry. The vendor-claimed fungicide mechanism of CAS 337902-71-3 is specifically linked to ergosterol synthesis inhibition , and while primary publication data are lacking, the regioisomeric identity must be rigorously verified (by ¹H/¹³C NMR and HPLC) prior to biological testing.

Fragment-Based Drug Discovery Using Low-MW, Low-Lipophilicity Thioamide Scaffold

With a molecular weight of 216.30 g·mol⁻¹, XLogP3 of 0.5, TPSA of 87.7 Ų, and only one hydrogen bond donor (Section 3, Evidence Item 1), CAS 337902-71-3 falls within favorable fragment-like physicochemical space as defined by the 'Rule of Three' (MW ≤300, XLogP ≤3, HBD ≤3). This positions the compound as a suitable fragment hit for screening campaigns targeting enzymes or receptors where the thioamide can act as a zinc-binding group or a hydrogen-bonding pharmacophore. The multi-vendor availability with purities of 95–98% (Section 3, Evidence Item 5) supports procurement for fragment library assembly, though users must confirm batch-specific purity and identity by orthogonal analytical methods [3].

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